molecular formula C9H11N3S B1353718 Acetophenone thiosemicarbazone CAS No. 2302-93-4

Acetophenone thiosemicarbazone

Cat. No. B1353718
CAS RN: 2302-93-4
M. Wt: 193.27 g/mol
InChI Key: JMULZUQMMLAALR-YRNVUSSQSA-N
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Description

Acetophenone thiosemicarbazone is a chemical compound that is a derivative of thiosemicarbazone . Thiosemicarbazones are organosulfur compounds with the formula H2NC(S)NHN=CR2 . They are obtained by the reaction of thiosemicarbazide with aldehydes and ketones .


Synthesis Analysis

Thiosemicarbazones are synthesized by the reaction of different carbonyl compounds with thiosemicarbazide . In a study, 22 thiosemicarbazone derivatives were synthesized and their ADME parameters, pharmacokinetic properties, drug-like structures, and suitability for medicinal chemistry were studied theoretically .


Molecular Structure Analysis

The molecular structure of thiosemicarbazones is characterized by the presence of C=N and C=S bonds in a thiosemicarbazone Schiff base . The N and S atoms in its hybrid orbital have lone pair of electrons, which can generate metal complexes with different stabilities with most metal elements under certain conditions .


Chemical Reactions Analysis

Thiosemicarbazones undergo various reactions. For instance, acetophenone-thiosemicarbazone reacts with w-bromo-methylaryl ketones, acetic anhydride, ethyl chloroacetate, diethyl oxalate, and benzyl chloride to yield the corresponding imidazolidine derivatives .


Physical And Chemical Properties Analysis

Thiosemicarbazones exhibit different thermal stabilities. The thermal stability and thermal degradation of nineteen compounds were determined in a study . Most of the derivatives underwent two-stage thermal decomposition .

Mechanism of Action

Thiosemicarbazones have been found to exhibit a variety of biological activities. For example, they have shown anticancer activity . The mechanism of action of these compounds in inducing apoptosis in cancer cells may be through ROS-mediated apoptosis .

Safety and Hazards

Acetone thiosemicarbazone is classified as an extremely hazardous substance in the United States . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

Future Directions

Research regarding metallic anti-lung cancer has advanced considerably, but there remain several challenges . The potential of thiosemicarbazone Schiff base complexes as anti-lung cancer drugs, their anti-cancer activities, and the most likely action mechanisms involving the recent families of copper, nickel, platinum, ruthenium, and other complexes are being explored .

properties

IUPAC Name

[(E)-1-phenylethylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMULZUQMMLAALR-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

2302-93-4
Record name Semicarbazide, 1-(alpha-methylbenzylidene)-3-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone thiosemicarbazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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